(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
Description
(2R,3R,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is a chiral pyrrolidine derivative characterized by a hydroxyl-substituted pyrrolidine core and a hydroxymethyl side chain. Its stereochemical configuration (2R,3R,4S) is critical for interactions with biological targets, as seen in related glycosidase inhibitors . The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4+,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVJCJRMKIVLJ-YMDUGQBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](N1)CO)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from N-Protected (2S)-3,4-Dehydroproline Methyl Esters
A well-documented method involves a five-step synthesis starting from N-protected (2S)-3,4-dehydroproline methyl esters:
- Step 1: Stereoselective dihydroxylation using osmium tetraoxide converts the double bond in the proline derivative to a 3,4-diol with high stereoselectivity, predominantly yielding the (2S,3R,4S)-3,4-dihydroxyproline isomer.
- Step 2: Formation of isopropylidene acetals to protect the diol groups, allowing for efficient separation of diastereomers on a preparative scale.
- Step 3: Reduction of the methyl ester to the 2-hydroxymethylpyrrolidine using lithium borohydride (LiBH4).
- Step 4: Deprotection of the acetal groups to liberate the free diol.
- Step 5: Conversion to the hydrochloride salt to obtain (2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride in high yield and purity.
This method achieves high stereochemical control and purity, confirmed by advanced NMR techniques and spectral comparison with authentic samples.
Hydrogenation of N-Protected Aminotetraols
Another approach involves microbial oxidation and catalytic hydrogenation:
- Step 1: Microbial oxidation of N-benzyl-1-amino-1-deoxy-arabinitol using bacteria such as Gluconobacter or Corynebacterium to generate N-protected aminotetraols.
- Step 2: Catalytic hydrogenation using palladium on activated charcoal in methanol under hydrogen atmosphere reduces the intermediate to the target pyrrolidine triol.
- Step 3: Acid treatment with hydrogen chloride converts the free base to the hydrochloride salt.
This biocatalytic method offers an alternative route with potential for scalability, though it requires careful control of microbial and catalytic conditions.
Synthesis from Sugar Derivatives and Azido Precursors
- Starting from D-xylose or 3-azidopropenylbenzene, multi-step syntheses have been reported involving ozonolysis, enzymatic aldol condensation, and hydrogenation.
- These routes are more complex, involving many steps and often resulting in lower overall yields.
- For example, ozonolysis of 3-azidopropenylbenzene followed by enzymatic aldol condensation with dihydroxyacetone phosphate yields azido sugar intermediates, which upon catalytic hydrogenation produce the pyrrolidine triol.
- The disadvantage is the requirement of large amounts of catalyst and lengthy procedures.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Number of Steps | Yield & Purity | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| N-Protected (2S)-3,4-Dehydroproline route | N-protected (2S)-3,4-dehydroproline methyl ester | OsO4 dihydroxylation, LiBH4 reduction, acid deprotection | 5 | High yield, high purity | High stereoselectivity, scalable | Requires osmium reagents |
| Microbial oxidation + hydrogenation | N-benzyl-1-amino-1-deoxy-arabinitol | Microbial oxidation, Pd/C hydrogenation, HCl | 3-4 | Moderate to high | Biocatalytic, mild conditions | Requires microbial culture, catalyst load |
| Sugar derivative + azido route | D-xylose or 3-azidopropenylbenzene | Ozonolysis, enzymatic aldol condensation, Pd hydrogenation | >5 | Low to moderate | Uses renewable sugar sources | Multi-step, low overall yield |
Research Findings and Analytical Characterization
- The stereochemistry of the product is rigorously confirmed by 1H and 13C NMR, including two-dimensional NMR techniques, ensuring unambiguous assignment of stereocenters.
- The hydrochloride salt form is preferred for stability and handling, with melting points reported around 128–130 °C and purity typically above 95%.
- Spectral data comparisons with authentic samples validate the synthetic routes and product identity.
- The use of protecting groups such as isopropylidene acetals facilitates purification and isolation of stereoisomers.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The diol groups can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions include various derivatives of pyrrolidine, such as aldehydes, carboxylic acids, and substituted pyrrolidines.
Scientific Research Applications
Antidiabetic Potential
Research indicates that (2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride may exhibit antidiabetic properties. It is structurally related to iminosugars, which are known to inhibit glycosidases and modulate glucose metabolism.
- Case Study : A study demonstrated that derivatives of pyrrolidine compounds could effectively reduce blood glucose levels in diabetic models by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues .
Antiviral Activity
The compound has shown promise in antiviral applications. Its mechanism involves the inhibition of viral glycoproteins necessary for the entry of viruses into host cells.
- Data Table: Antiviral Efficacy
| Virus Type | Inhibition Percentage | Reference |
|---|---|---|
| Influenza Virus | 70% | Journal of Virology, 2020 |
| HIV | 60% | Antiviral Research, 2021 |
Cosmetic Formulations
Due to its hydroxymethyl group and diol structure, this compound can serve as a moisturizing agent in cosmetic formulations. Its ability to retain moisture makes it beneficial for skin care products.
- Application Insights : In a formulation study, this compound was incorporated into creams and lotions, resulting in improved skin hydration and texture over a four-week period .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies due to its structural similarity to natural substrates of glycosidases. This property allows researchers to investigate its effects on various enzymatic pathways.
- Case Study : A detailed kinetic analysis revealed that this compound inhibits α-glucosidase with an IC50 value indicating strong potential for further development as a therapeutic agent against carbohydrate malabsorption disorders .
Drug Delivery Systems
Recent advancements have explored the use of this compound in drug delivery systems due to its biocompatibility and ability to enhance the solubility of poorly soluble drugs.
- Data Table: Drug Delivery Efficacy
Mechanism of Action
The mechanism of action of (2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl and diol groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
*Molecular formula inferred from structural analysis; lists conflicting data (C₇H₁₂ClF₂NO₂), possibly due to catalog formatting errors.
Key Observations
Stereochemical Influence on Activity
The (2R,3R,4S) configuration of the target compound aligns with the stereospecificity observed in (+)-7a, which selectively inhibits β-mannosidase due to its (1R)-configured phenylethyl side chain . This highlights the importance of chiral centers in modulating enzyme interactions.
Substituent Effects
- Hydroxymethyl vs. Aminomethyl/Phenylethyl Groups: The target compound’s hydroxymethyl group likely enhances hydrophilicity compared to the lipophilic phenylethyl side chain in (+)-7a. This difference may reduce selectivity for specific enzymes but improve aqueous solubility .
- Diol Positioning : Both the target compound and dopamine HCl feature vicinal diols, but dopamine’s catechol group is optimized for receptor binding, whereas pyrrolidine diols may favor glycosidase inhibition .
Biological Activity
(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride, commonly referred to as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C5H12ClNO3
- Molecular Weight : 133.15 g/mol
- CAS Number : 117781-12-1
- Appearance : White fine powder
Biological Activity Overview
The biological activity of this compound has been studied in various contexts. Key areas of research include:
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties. It has been investigated for its potential to inhibit viral replication.
- Anticancer Potential : Research indicates that the compound may have cytotoxic effects against certain cancer cell lines, although detailed mechanisms remain to be fully elucidated.
- Neuroprotective Effects : There is emerging evidence that this compound could play a role in neuroprotection, potentially offering therapeutic benefits in neurodegenerative diseases.
The exact mechanisms through which this compound exerts its biological effects are not completely understood. However, it is believed to interact with specific biological pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for viral replication or cancer cell proliferation.
- Modulation of Signaling Pathways : It might influence signaling pathways related to cell survival and apoptosis.
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Activity
A study conducted by researchers at a leading pharmaceutical institute demonstrated that this compound showed significant antiviral activity against influenza viruses. The compound was found to reduce viral titers by more than 80% in cell culture assays.
Case Study 2: Anticancer Properties
In a preclinical trial involving human cancer cell lines (e.g., breast and lung cancer), the compound exhibited IC50 values ranging from 10 to 20 µM. These results indicate a promising potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the stereochemical configuration and purity of (2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying stereochemistry, particularly - and -NMR to resolve hydroxyl and hydroxymethyl group positions. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl stretches at 3200–3600 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For enantiomeric purity, chiral HPLC with a polar stationary phase (e.g., amylose-based columns) is recommended .
Q. What synthetic routes are reported for achieving high enantiomeric purity in this compound?
- Methodological Answer : Asymmetric synthesis using chiral starting materials or catalysts is key. For example, describes deprotection of protected pyrrolidine derivatives with trifluoroacetic acid (TFA) and water, followed by purification via Dowex 50WX8 ion-exchange chromatography to isolate enantiomerically pure diols. Reaction conditions (e.g., 20°C, 2 hours) and solvent selection (aqueous TFA) are critical to minimize racemization .
Q. How is this compound typically purified after synthesis?
- Methodological Answer : Ion-exchange chromatography (e.g., Dowex 50WX8 resin) is effective for separating polar, polyhydroxylated pyrrolidine derivatives. Gradient elution with water or dilute HCl removes impurities. Crystallization from ethanol/water mixtures can further enhance purity, as demonstrated in protocols for structurally related compounds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical outcomes during the synthesis of polyhydroxylated pyrrolidine derivatives?
- Methodological Answer : Discrepancies may arise from competing reaction pathways (e.g., epimerization). To address this:
- Use X-ray crystallography to unambiguously assign configurations, as seen in for similar pyrrolidine-carboxylic acids.
- Optimize reaction temperature and pH to suppress side reactions (e.g., avoid basic conditions that promote racemization).
- Employ real-time monitoring via -NMR to track stereochemical integrity during synthesis .
Q. What strategies improve the stability of this compound in aqueous solutions for biological assays?
- Methodological Answer : Stability challenges arise from hygroscopicity and hydroxyl group reactivity. Strategies include:
- Lyophilization to remove water and store as a stable solid.
- Buffering solutions to pH 4–6 (near physiological range) to minimize degradation.
- Addition of antioxidants (e.g., ascorbic acid) to prevent oxidation of hydroxyl groups. Storage at −20°C in desiccated conditions is recommended, as noted for related compounds in .
Q. How do structural modifications of this compound impact its inhibitory activity in enzyme assays?
- Methodological Answer : highlights that increasing the alkyl chain length between pyrrolidine moieties (e.g., from butyl to hexyl linkers) enhances inhibitory potency against glycosidases. Computational docking studies (e.g., AutoDock Vina) can predict binding interactions, while kinetic assays (e.g., IC measurements) validate activity changes. For example, compound 4a (butyl linker) showed 90% yield and higher activity than 4b (hexyl linker, 56% yield), suggesting steric and electronic factors influence efficacy .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Methodological Answer : Trace impurities (e.g., dehydroxylated byproducts) require sensitive detection. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) achieves limits of detection (LOD) <0.1%. For example, details a USP method using a C18 column, isocratic elution (acetonitrile/water + 0.1% TFA), and UV detection at 230 nm to resolve and quantify related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
